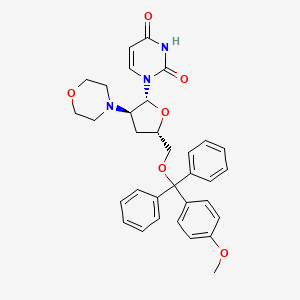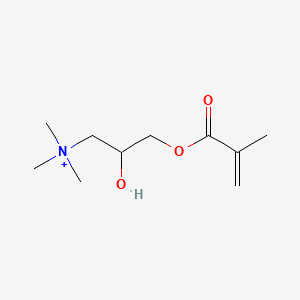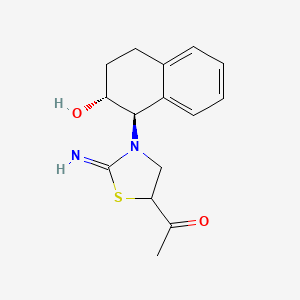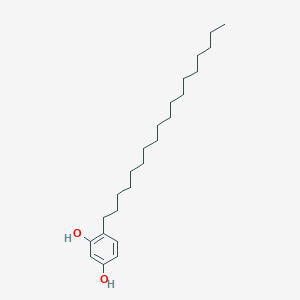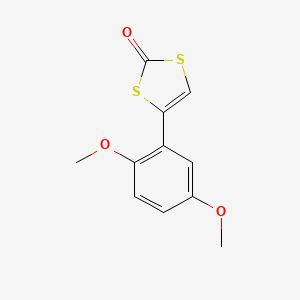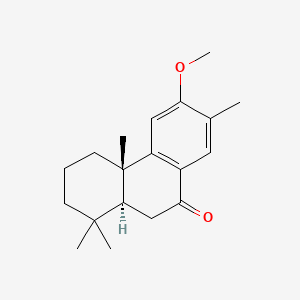
O-Methylnimbiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of O-Methylnimbiol involves several steps, typically starting with the preparation of organometallic species. Organolithium and organomagnesium species are commonly used in the synthesis of such compounds due to their high reactivity . The general methods of preparation include reactions with metal and transmetallation, metathesis, and hydrometallation . Industrial production methods often involve the use of flow microreactors to control the highly reactive species and ensure efficient production .
Analyse Des Réactions Chimiques
O-Methylnimbiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organolithium and organomagnesium species, which are highly reactive towards various electrophiles such as carbonyl compounds . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
O-Methylnimbiol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. . In industry, it is used in the production of various chemicals and materials due to its unique properties.
Mécanisme D'action
The mechanism of action of O-Methylnimbiol involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, leading to a series of biochemical reactions that result in its desired effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
O-Methylnimbiol can be compared with other similar compounds based on its structure and properties. Similar compounds include other organometallic species and polyketide natural products . What sets this compound apart is its unique combination of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
3772-54-1 |
|---|---|
Formule moléculaire |
C19H26O2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(4aS,10aS)-6-methoxy-1,1,4a,7-tetramethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C19H26O2/c1-12-9-13-14(10-16(12)21-5)19(4)8-6-7-18(2,3)17(19)11-15(13)20/h9-10,17H,6-8,11H2,1-5H3/t17-,19+/m0/s1 |
Clé InChI |
LLSHPJSGKGCJSJ-PKOBYXMFSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1OC)[C@]3(CCCC([C@@H]3CC2=O)(C)C)C |
SMILES canonique |
CC1=CC2=C(C=C1OC)C3(CCCC(C3CC2=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


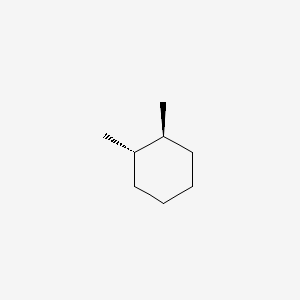
![sodium;cobalt(3+);4-[4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-(4-sulfamoylphenyl)pyrazol-3-olate](/img/structure/B12794779.png)
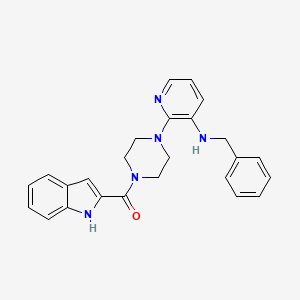
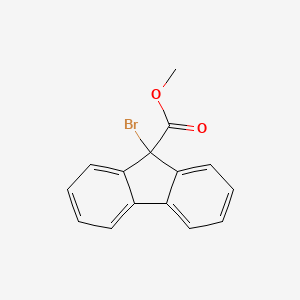
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)


